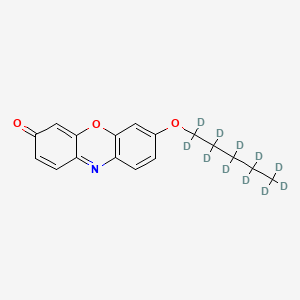
O-Pentylresorufin-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Pentylresorufin-d11, also known as 7-(Pentyloxy)-3H-phenoxazin-3-one-d11, is a deuterated derivative of O-Pentylresorufin. It is a biochemical compound used primarily in proteomics research. The molecular formula of this compound is C17H6D11NO3, and it has a molecular weight of 294.39.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Pentylresorufin-d11 involves the introduction of deuterium atoms into the O-Pentylresorufin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient deuterium incorporation. The reaction conditions are optimized to maximize yield and purity, and the final product undergoes rigorous quality control to ensure its suitability for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
O-Pentylresorufin-d11 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The pentyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced derivatives.
Substitution: Various substituted phenoxazinone derivatives.
Applications De Recherche Scientifique
O-Pentylresorufin-d11 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical marker to study protein interactions and functions.
Metabolic Pathway Studies: Utilized in stable isotope labeling to investigate metabolic pathways in vivo.
Environmental Analysis: Employed as a standard for detecting environmental pollutants.
Clinical Diagnostics: Used in imaging, diagnosis, and newborn screening for various diseases.
Mécanisme D'action
The mechanism of action of O-Pentylresorufin-d11 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits unique properties that make it suitable for use in stable isotope labeling studies. The deuterium atoms in the molecule provide a distinct mass difference, allowing researchers to track the compound’s behavior and interactions within biological systems. This helps in understanding metabolic processes, protein functions, and other biochemical phenomena .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Pentylresorufin: The non-deuterated version of O-Pentylresorufin-d11.
Resorufin: A related compound used as a fluorescent dye and biochemical marker.
Pentoxyresorufin: Another derivative with similar applications in research.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic and biochemical studies. This makes it a valuable tool for researchers investigating complex biological systems .
Propriétés
IUPAC Name |
7-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentoxy)phenoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-3-4-9-20-13-6-8-15-17(11-13)21-16-10-12(19)5-7-14(16)18-15/h5-8,10-11H,2-4,9H2,1H3/i1D3,2D2,3D2,4D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSOKQFFOYYPKC-YFJJFHRSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-Alanine, N-[(2-aminocyclopentyl)carbonyl]-, (1R-cis)- (9CI)](/img/new.no-structure.jpg)

![4-Ethoxy-1H-imidazo[2,1-b]purine](/img/structure/B588745.png)

![1,3-Bis[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B588750.png)
